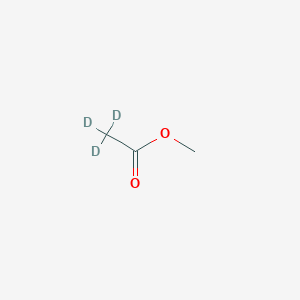

Methyl acetate-D3

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKVLQRXCPHEJC-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies for Methyl Acetate D3 Isotopomers

Site-Specific Deuteration Strategies for Methyl Acetate (B1210297)

The ability to introduce deuterium (B1214612) at specific sites within the methyl acetate molecule is crucial for its application. The two primary isotopomers of interest are those deuterated at the acyl group (CD3COOCH3) and those deuterated at the methoxy (B1213986) group (CH3COOCD3).

Synthetic Routes to Acyl-Deuterated Methyl Acetate (CD3COOCH3)

The synthesis of methyl acetate with a deuterated acetyl group primarily involves the use of deuterated acetic acid or its derivatives.

A common method for preparing acetic acid-d3 is the hydrolysis of acetyl chloride with deuterium oxide. cdnsciencepub.com To ensure high isotopic purity, the acetyl chloride should be free of dissolved hydrogen chloride, which can be removed by distillation over dimethylaniline. cdnsciencepub.com The resulting acetic acid-d3 can then be esterified with methanol (B129727) in the presence of an acid catalyst to yield the desired CD3COOCH3.

Another approach involves the use of acetic anhydride-d6, which can be synthesized from acetyl-d3 chloride and sodium acetate-d3. cdnsciencepub.com This deuterated anhydride (B1165640) can then be used to acetylate methanol.

The production of methyl acetate can also be achieved through the radical-radical reaction between an acetyl radical (CH3CO) and a methoxy radical (CH3O). arxiv.orgresearchgate.net By extension, using a deuterated acetyl radical (CD3CO) would lead to the formation of acyl-deuterated methyl acetate.

A summary of precursors for acyl-deuterated methyl acetate is presented below:

| Precursor | Reagent | Product |

| Acetyl chloride | Deuterium oxide, then Methanol | CD3COOCH3 |

| Acetic anhydride-d6 | Methanol | CD3COOCH3 |

| Acetyl-d3 chloride & Sodium acetate-d3 | - | Acetic anhydride-d6 |

Synthetic Routes to Methoxy-Deuterated Methyl Acetate (CH3COOCD3)

The preparation of methyl acetate deuterated at the methoxy group centers on the use of deuterated methanol (CD3OH).

The most direct route is the esterification of acetic acid with deuterated methanol (CD3OH). This reaction is typically catalyzed by a strong acid. vulcanchem.com Industrial-scale production may utilize microwave-assisted esterification to improve reaction times and energy efficiency. vulcanchem.com

Deuterated methanol itself can be synthesized through several methods. One common laboratory-scale method is the catalytic exchange reaction between methanol and deuterium oxide (D2O). vulcanchem.com On an industrial scale, deuterated methanol can be produced by the reaction of deuterium gas, carbon monoxide, and nitrogen gas over a catalyst mixture, followed by purification. google.com

Heating a solution of certain iridium complexes in deuterated methanol (CD3OD) under a carbon monoxide atmosphere can also produce partially-deuterated methyl acetate (CH3COOCD3). nsf.gov

Key synthetic pathways to methoxy-deuterated methyl acetate are summarized in the following table:

| Precursor | Reagent(s) | Product |

| Acetic acid | Deuterated methanol (CD3OH), Acid catalyst | CH3COOCD3 |

| Methanol | Deuterium oxide (D2O), Catalyst | Deuterated methanol (CD3OH) |

| Deuterium gas, Carbon monoxide, Nitrogen gas | Catalyst mixture | Deuterated methanol (CD3OH) |

General Deuteration Techniques and Precursors in Ester Synthesis

Beyond the site-specific synthesis of methyl acetate-D3, several general deuteration techniques are applicable to the synthesis of a wide range of deuterated esters.

Deuterium Exchange Reactions in Esterification Processes

Deuterium exchange reactions can occur under certain conditions, allowing for the incorporation of deuterium into ester molecules.

The acidic methylene (B1212753) hydrogens of acetoacetate (B1235776) esters can readily exchange with deuterium under mild, base-catalyzed conditions. acs.org For instance, using ethanol-O-d as the deuterium source and potassium deuteroxide (KOD) as the base allows for the exchange of enolizable protons. acs.org It has been shown that H-D exchange of methyl acetoacetate can occur in deuterated methanol (MeOH-d4). researchgate.net

Acid-catalyzed hydrogen-deuterium (H-D) exchange reactions are also a viable method for preparing deuterium-labeled compounds. nih.gov For example, deuterium can be incorporated into indole (B1671886) compounds from deuterated methanol (CD3OD) in the presence of an appropriate acid catalyst. nih.gov However, it is noted that in some cases, such as the acid hydrolysis or saponification of ethyl acetate, no exchange of the methyl or methylene hydrogens occurs. rsc.org

Reductive Deuteration Approaches for Deuterated Alcohols as Precursors

Reductive deuteration is a powerful strategy for synthesizing deuterated alcohols, which are key precursors for deuterated esters. This method involves the reduction of carboxylic acids or their derivatives using a deuterium source.

A common approach is the use of samarium(II) iodide (SmI2) and deuterium oxide (D2O) to achieve the reductive deuteration of various carbonyl compounds. mdpi.comresearchgate.netorganic-chemistry.org This method has been successfully applied to the synthesis of α,α-dideuterio alcohols from acyl chlorides and aromatic esters, offering high deuterium incorporation and good functional group tolerance. mdpi.comorganic-chemistry.org Pentafluorophenyl esters have also been shown to be highly chemoselective precursors for this transformation. mdpi.com

Another strategy employs a cost-effective sodium dispersion as the electron donor and deuterated ethanol (B145695) (EtOD-d1) as the deuterium source for the reductive deuteration of acyl chlorides. organic-chemistry.org This method boasts a high deuterium atom economy. organic-chemistry.org

Ketones can serve as precursors for α,β-deuterated alcohols through a one-pot sequential hydrogen isotope exchange (HIE) and reductive deuteration process, using an amine and D2O. acs.org

A summary of reductive deuteration methods for alcohol synthesis is provided below:

| Substrate | Reagents | Product |

| Acyl Chlorides | SmI2, D2O | α,α-dideuterio alcohols |

| Aromatic Esters | SmI2, D2O | α,α-dideuterio benzyl (B1604629) alcohols |

| Acyl Chlorides | Sodium dispersion, EtOD-d1 | Deuterated alcohols |

| Ketones | Amine, D2O, SmI2 | α,β-deuterated alcohols |

Utilization of Deuterated Alkyl Halides and Carboxylic Acid Salts

The reaction between a carboxylate salt and a deuterated alkyl halide is a fundamental method for forming esters with a deuterated alcohol moiety. This is a variation of the Williamson ether synthesis and proceeds via an SN2 mechanism. libretexts.org For this reaction to be effective, the carboxylate anion, being a more powerful nucleophile than the carboxylic acid, is typically used. libretexts.org

The reactivity of the alkyl halide is a key factor, with the general trend being that iodides are more reactive than bromides, which are in turn more reactive than chlorides. mdpi.com

Deuterated alkyl halides can be prepared through various methods. For instance, dehalogenative deuteration of unactivated alkyl halides can be achieved using zinc and D2O. acs.org Recently, a method utilizing alkyl-substituted thianthrenium salts has been developed to efficiently introduce deuterium at the α-position of alkyl chains through a pH-dependent hydrogen isotope exchange process with D2O. nih.gov These deuterated salts can then be converted in situ to isotopically labeled alkyl halides. nih.gov

Isotopic Purity Assessment and Structural Characterization in Synthetic Studies

The successful synthesis of this compound requires rigorous analytical confirmation to verify the molecular structure and, crucially, to quantify the extent of isotopic labeling. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which together provide a comprehensive profile of the final product's chemical and isotopic purity.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the principal technique for determining the isotopic purity of deuterated compounds. It distinguishes molecules based on their mass-to-charge ratio (m/z), allowing for the direct quantification of deuterium incorporation. In the analysis of this compound, the goal is to measure the relative abundance of the desired D3 isotopomer against the non-deuterated (D0) and partially deuterated (D1, D2) species. industry.gov.au

Gas chromatography-mass spectrometry (GC-MS) is a frequently employed method. nih.govnih.gov The sample is first separated on a gas chromatography column before being introduced into the mass spectrometer. This process not only separates the analyte from any synthesis byproducts but can also sometimes resolve isotopomers, as deuterated compounds may have slightly different retention times than their non-deuterated counterparts due to kinetic isotope effects. nih.govmdpi.com

In the mass spectrum, the molecular ion peak for unlabeled methyl acetate (C₃H₆O₂) appears at an m/z of 74. For this compound (C₃H₃D₃O₂), where the three hydrogen atoms of the acetyl group are replaced by deuterium, the molecular ion peak is shifted to an m/z of 77. coresta.org The isotopic purity, expressed as "atom percent D," is calculated by comparing the intensities of these ion peaks. sigmaaldrich.com Commercial suppliers of this compound typically guarantee high isotopic purity, often exceeding 98 or 99 atom % D. sigmaaldrich.com

Table 1: Key Mass Spectrometry Data for Methyl Acetate and Its D3 Isotopomer This table presents the theoretical mass-to-charge ratios (m/z) for the molecular ions of unlabeled and deuterated methyl acetate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) m/z |

|---|---|---|---|

| Methyl acetate | C₃H₆O₂ | 74.08 | 74 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for confirming the structural integrity of the synthesized ester and verifying the specific location of the deuterium labels.

Proton NMR (¹H NMR) is particularly powerful for this purpose. In a standard ¹H NMR spectrum of unlabeled methyl acetate, two distinct singlets are observed. The signal for the three protons of the acetyl group (CH₃-C=O) typically appears around δ 2.1 ppm, while the signal for the three protons of the methoxy group (O-CH₃) is found further downfield at approximately δ 3.7 ppm. pressbooks.pubresearchgate.net

The key indicator of successful deuteration at the acetyl position (to form CD₃COOCH₃) is the disappearance of the proton signal at δ 2.1 ppm. mdpi.com The spectrum of high-purity this compound (acetyl-d3) would ideally show only a single singlet at δ 3.7 ppm, corresponding to the methoxy protons, along with a reference signal like tetramethylsilane (B1202638) (TMS). The absence of the acetyl proton signal provides unambiguous evidence that the isotopic labeling has occurred at the intended site.

Table 2: Comparative ¹H NMR Chemical Shifts for Methyl Acetate Isotopomers This table illustrates the expected signals in the ¹H NMR spectrum for unlabeled methyl acetate and its acetyl-d3 isotopomer. The disappearance of a key signal confirms successful deuteration.

| Compound | Group | Chemical Shift (δ, ppm) | Signal Characteristics |

|---|---|---|---|

| Methyl acetate | Acetyl (CH₃) | ~2.1 | Singlet (3H) |

| Methoxy (CH₃) | ~3.7 | Singlet (3H) | |

| This compound (acetyl-d3) | Acetyl (CD₃) | N/A | Signal absent |

Together, these analytical methods provide a robust quality control framework, ensuring that the synthesized this compound meets the high chemical and isotopic purity standards required for its applications, such as serving as an internal standard in isotope dilution mass spectrometry. researchgate.net

Advanced Spectroscopic Characterization and Analysis of Methyl Acetate D3

Vibrational Spectroscopy (Infrared and Raman) of Methyl Acetate-D3 Isotopomers

Investigation of Carbonyl (C=O) and C-O-C Vibrational Modes and Coupling Effects

The vibrational spectrum of this compound provides critical insights into the molecular structure and dynamics, particularly concerning the carbonyl (C=O) and C-O-C stretching vibrations. Infrared (IR) and Raman spectroscopy are instrumental in identifying these modes and understanding how deuteration influences their frequencies and coupling characteristics researchgate.netresearchgate.netcdnsciencepub.comcapes.gov.brcdnsciencepub.comspectroscopyonline.com.

Table 1: Key Vibrational Frequencies of Methyl Acetate (B1210297) and this compound (Approximate Values in cm⁻¹)

| Vibration Type | Methyl Acetate (CH₃COOCH₃) | This compound (CD₃COOCH₃) | Notes on Deuteration Effect |

| C=O Stretch | ~1740 | ~1730-1735 | Shift to lower frequency due to increased reduced mass researchgate.netresearchgate.netcdnsciencepub.com. |

| C-O Stretch (asymm.) | ~1243 | ~1250-1260 | Shifts to higher frequency; coupled with C=O lowering cdnsciencepub.com. |

| C-O Stretch (symm.) | ~1046 | ~1050-1060 | Shifts to higher frequency; coupled with C=O lowering cdnsciencepub.com. |

| C-H/C-D Stretch | ~2950-3100 | ~2100-2300 | Significant shift to lower frequencies for C-D stretching researchgate.netresearchgate.netcdnsciencepub.com. |

| C-H/C-D Bending | ~1350-1460 | ~900-1000 | Shifts to lower frequencies for C-D bending modes researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com. |

Detection and Characterization of Conformational Isomerism via Vibrational Spectra

While methyl acetate itself is often described as existing in a single dominant conformation in various phases researchgate.netresearchgate.net, the principles of vibrational spectroscopy are well-established for detecting and characterizing conformational isomerism in similar ester molecules cdnsciencepub.comfrontiersin.orgresearchgate.netcdnsciencepub.comumanitoba.caresearchgate.netfrontiersin.org. Conformational changes alter the molecule's symmetry and bond environment, leading to distinct spectral signatures in IR and Raman spectra.

In molecules like methyl cyanoacetate, the orientation of the methyl group relative to the carbonyl (syn vs. anti) and the cyano group (syn vs. gauche) leads to multiple conformers, which can be differentiated using vibrational spectroscopy cdnsciencepub.comfrontiersin.orgcdnsciencepub.comumanitoba.caresearchgate.netfrontiersin.org. Although direct evidence for multiple stable conformers of this compound being resolved by vibrational spectroscopy is less commonly reported, the general approach involves identifying unique vibrational modes that are sensitive to the dihedral angles defining these conformations. Deuteration can subtly influence conformational preferences and energy barriers, potentially altering the relative populations of conformers or their spectral features. Therefore, detailed analysis of the vibrational spectra of this compound, particularly in conjunction with computational methods, can provide insights into its conformational landscape.

Mass Spectrometry (MS) of this compound

Mass spectrometry, particularly coupled with chromatography (GC-MS and LC-MS), is indispensable for the quantitative analysis and structural elucidation of this compound. Its role as an internal standard highlights its utility in precise analytical measurements.

Quantitative Analysis and Isotopic Purity Verification via GC-MS and LC-MS

This compound is widely employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of methyl acetate and related compounds in complex matrices researchgate.nettajhizkala.irpaint.orgoup.comacs.org. The principle involves adding a known amount of the isotopically labeled standard to the sample. By comparing the signal intensity of the analyte to that of the deuterated standard, variations due to sample preparation, matrix effects, and instrument response can be effectively compensated for, leading to highly accurate and precise results researchgate.netoup.comacs.orgresearchgate.net.

The isotopic purity of this compound is typically very high, often stated as 99.9% tajhizkala.irpaint.org, which is crucial for reliable quantification. In GC-MS analysis, specific ions characteristic of both the analyte and the deuterated standard are monitored, often in Selected Ion Monitoring (SIM) mode, to achieve high sensitivity and selectivity tajhizkala.irpaint.org. For instance, the molecular ion of methyl acetate (C₃H₆O₂) appears at m/z 74, while that of this compound (C₃D₃H₃O₂) appears at m/z 77 due to the three deuterium (B1214612) atoms. Similarly, characteristic fragment ions will also show mass shifts, allowing for their distinct detection and quantification docbrown.info.

Table 2: Key Ions for GC-MS Analysis of Methyl Acetate and this compound

| Analyte | Molecular Formula | Molecular Ion (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) |

| Methyl Acetate | C₃H₆O₂ | 74 | 59 ([CH₃CO₂]⁺) | 43 ([CH₃CO]⁺) |

| This compound | C₃D₃H₃O₂ | 77 | 62 ([CD₃CO₂]⁺) | 46 ([CD₃CO]⁺) |

Note: Fragment ion assignments are illustrative and based on common fragmentation pathways of methyl acetate docbrown.info. The exact fragment ions and their relative abundances can vary depending on the ionization method and instrument parameters.

Fragmentation Pattern Analysis and Structural Elucidation of Deuterated Esters

The fragmentation patterns observed in the mass spectrum of this compound are essential for structural confirmation and understanding the molecule's behavior under ionization. Electron ionization (EI) typically leads to the formation of a molecular ion, which then fragments into smaller ions and neutral radicals libretexts.orglibguides.comlibretexts.org.

For methyl acetate, common fragmentation pathways include the loss of a methyl radical (CH₃) to form the [CH₃CO₂]⁺ ion (m/z 59), or the loss of a methoxy (B1213986) radical (CH₃O) to yield the [CH₃CO]⁺ ion (m/z 43), which is often the base peak docbrown.infolibretexts.org. Deuteration directly impacts these fragmentation pathways by altering the mass-to-charge ratio (m/z) of the resulting fragments. For example, if the methyl group attached to the ester oxygen is deuterated (CH₃COOCD₃), the loss of CD₃ would result in a fragment at m/z 59 ([CH₃CO₂]⁺), while the loss of CD₃O would yield [CH₃CO]⁺ at m/z 43. Conversely, if the methyl group of the acetyl moiety is deuterated (CD₃COOCH₃), the loss of CD₃ would lead to [CH₃CO₂]⁺ at m/z 62, and the loss of CH₃O would produce [CD₃CO]⁺ at m/z 46.

By analyzing these mass shifts in the fragmentation patterns of this compound, researchers can confirm the site of deuteration and gain deeper insights into the bond cleavages and rearrangement mechanisms occurring during ionization core.ac.uk. This is particularly useful when studying the fragmentation of more complex deuterated molecules or when using this compound as a labeled standard to trace specific molecular pathways. Deuterium labeling also contributes to the M+1 peak intensity due to the natural abundance of deuterium (²H) libretexts.org.

Computational and Theoretical Investigations of Methyl Acetate and Its Deuterated Forms

Quantum Chemical Calculations

Quantum chemical methods are instrumental in predicting the fundamental properties of molecules like methyl acetate-D3, offering a detailed understanding of their electronic makeup and energy landscapes.

Density Functional Theory (DFT) Approaches for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely utilized computational method for determining the electronic structure and energetics of molecules. Functionals such as B3LYP-D3 and M06-2X are frequently employed due to their balance of accuracy and computational efficiency. These methods have been applied to methyl acetate (B1210297) and similar ester systems to investigate various properties, including molecular geometries, conformer energies, and reaction pathways researchgate.netumanitoba.camdpi.comnih.govacs.orgrsc.orgresearchgate.netnih.govchemrxiv.orgfrontiersin.orgrsc.orgrsc.org.

B3LYP-D3: This hybrid exchange-correlation functional, often combined with Grimme's D3 dispersion correction, has been used for geometry optimizations and energy calculations of esters, contributing to the understanding of their conformational preferences and electronic interactions umanitoba.cafrontiersin.orgrsc.orgrsc.orgmdpi.com.

M06-2X: This functional, known for its ability to describe various types of interactions, has also been applied to ester systems for calculating energetics, reaction rates, and geometries researchgate.netnih.govacs.orgrsc.orgresearchgate.netnih.govchemrxiv.orgrsc.org.

These DFT approaches allow for the calculation of electronic properties such as charge distribution and molecular orbitals (e.g., HOMO-LUMO gaps), which are fundamental to understanding the molecule's reactivity and spectral characteristics. Energetic calculations, including relative energies of conformers and activation energies for reactions, are also key outputs researchgate.netnih.govacs.orgrsc.orgnih.govchemrxiv.orgresearchgate.neticm.edu.pl.

High-Level Ab Initio Methods for Benchmarking and Refinement

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster Singles Doubles with perturbative Triples [CCSD(T)], serve as benchmarks for validating the accuracy of DFT calculations and providing highly precise energetic and structural data researchgate.netumanitoba.canih.govnih.govresearchgate.netaip.orgrsc.orgresearchgate.net. These methods are computationally more intensive but are essential for refining results and understanding subtle effects, including those influenced by isotopic substitution.

MP2: Widely used for geometry optimizations and energy calculations, MP2 often yields reliable structures and rotational constants for organic molecules, serving as a good reference for DFT methods umanitoba.canih.govnih.govrsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net.

CCSD(T): Considered a "gold standard" in quantum chemistry, CCSD(T) calculations, often extrapolated to the complete basis set (CBS) limit, provide highly accurate energies and are used to benchmark DFT functionals and MP2 methods nih.govnih.govaip.orgresearchgate.net. Studies have employed CCSD(T) to compute spectroscopic parameters for methyl acetate isotopologues aip.org.

Basis Set Selection and Convergence in Deuterated Molecular Systems

The choice of basis set is critical for the accuracy of quantum chemical calculations, particularly for properties sensitive to electron correlation and diffuse electron density. For deuterated molecular systems like this compound, appropriate basis set selection is essential to accurately capture the subtle effects of isotopic substitution on molecular properties.

Commonly used basis sets include Pople's split-valence sets (e.g., 6-31G*, 6-31+G(d), 6-311++G(d,p)) and correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) researchgate.netumanitoba.camdpi.comnih.govrsc.orgnih.govfrontiersin.orgrsc.orgrsc.orgresearchgate.netgreeley.orgscm.com. Achieving convergence with respect to basis set size is crucial, ensuring that the calculated properties are independent of the chosen basis set greeley.orgscm.comsiesta-project.orgarxiv.orgcam.ac.uk. For deuterated molecules, the mass difference can influence vibrational frequencies and zero-point energies, making the precise description of electron density distribution, often achieved with polarized and diffuse basis functions, particularly important arxiv.orgacs.org.

Prediction of Molecular Geometries, Conformers, and Electronic Properties

Quantum chemical calculations enable the prediction of detailed molecular geometries, including bond lengths, bond angles, and dihedral angles. For methyl acetate, studies have identified distinct conformers, such as cis and trans arrangements, and investigated the barriers to internal rotation umanitoba.cafrontiersin.orgrsc.orgrsc.orgmdpi.comresearchgate.netaip.orgrsc.orgfrontiersin.org. Deuteration can lead to minor alterations in these geometric parameters due to differences in zero-point energies.

Electronic properties, such as the distribution of electron density, molecular orbitals (HOMO-LUMO), and atomic charges, are also predicted. While specific quantitative data for this compound are not extensively detailed in the provided snippets, methods like Natural Bond Orbital (NBO) analysis have been employed in related ester studies to understand electronic interactions such as hyperconjugation umanitoba.ca. These electronic properties are fundamental to understanding the molecule's chemical reactivity and spectroscopic behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in condensed phases, offering information on mobility and conformational changes over time.

Simulation of Molecular Mobility and Segmental Dynamics in Deuterated Systems

While direct MD simulations specifically focused on this compound are not prominently featured in the provided search results, the principles and techniques are well-established for studying molecular mobility and segmental dynamics, particularly in deuterated systems. MD simulations are used to model the movement of atoms and molecules over time, providing information on diffusion, viscosity, and conformational fluctuations mdpi.comcyi.ac.cy.

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique that utilizes deuterated labels to probe segmental dynamics. Studies on deuterated polymers, such as poly(methyl acrylate)-d3, have employed deuterium NMR to investigate how molecular motion is influenced by factors like surface interactions and molecular mass mst.edumst.eduacs.org. These studies demonstrate how isotopic labeling can serve as a sensitive probe for tracking molecular mobility and conformational changes, providing data that can be correlated with or used to validate simulation results. Although direct MD studies on this compound are limited in the retrieved literature, the methodologies used in polymer dynamics studies highlight the potential for MD to explore the dynamic behavior of deuterated small molecules.

Compound List

this compound (CD₃COOCH₃)

Summary of Computational Methods and Properties Investigated

| Method Type | Specific Method/Functional | Basis Set(s) | Properties Investigated | References |

| DFT | B3LYP-D3 | aug-cc-pVTZ, cc-pVTZ, cc-pVDZ, 6-311++G(d,p) | Geometries, Conformers, Energies, Reaction Rates, Electronic Structure, Benchmarking | researchgate.netumanitoba.camdpi.comnih.govacs.orgrsc.orgnih.govchemrxiv.orgfrontiersin.orgrsc.orgrsc.orgmdpi.com |

| DFT | M06-2X | aug-cc-pVTZ, cc-pVTZ, 6-311+G(d,p), 6-311++G(d,p) | Geometries, Conformers, Energies, Reaction Rates, Electronic Structure, Benchmarking | researchgate.netmdpi.comnih.govacs.orgrsc.orgresearchgate.netnih.govchemrxiv.orgrsc.orgrsc.org |

| Ab Initio | MP2 | aug-cc-pVTZ, cc-pVTZ, cc-pVDZ, 6-311++G(d,p), 6-31G | Geometries, Conformers, Energies, Spectroscopic Parameters, Benchmarking | umanitoba.canih.govnih.govfrontiersin.orgrsc.orgrsc.orgresearchgate.netaip.orgrsc.orgresearchgate.net |

| Ab Initio | CCSD(T) | aug-cc-pVTZ, cc-pVTZ, cc-pVDZ, CBS extrapolation | Highly Accurate Energies, Spectroscopic Parameters, Benchmarking | researchgate.netnih.govnih.govaip.orgresearchgate.net |

| DFT (other) | ωB97X-D | aug-cc-pVTZ | Geometries, Conformers, Energies | umanitoba.canih.govrsc.orgnih.govchemrxiv.orgrsc.orgrsc.org |

| DFT (other) | MN15 | cc-pVTZ | Energies, Benchmarking | nih.govchemrxiv.org |

| General Basis Sets | Various (Pople, cc-pVnZ) | 6-31G, 6-31+G(d), 6-311++G(d,p), cc-pVDZ, cc-pVTZ, aug-cc-pVTZ, etc. | Geometry optimization, Energy calculations, Electronic property prediction, Convergence studies | researchgate.netumanitoba.camdpi.comnih.govrsc.orgnih.govfrontiersin.orgrsc.orgrsc.orgresearchgate.netgreeley.orgscm.comsiesta-project.orgarxiv.orgcam.ac.uk |

| Spectroscopy | FTIR, Rotational Spectroscopy | N/A | Vibrational frequencies, Rotational constants, Conformational analysis | umanitoba.cafrontiersin.orgaip.orgrsc.orgacs.orgresearchgate.net |

| Dynamics | Deuterium NMR | N/A | Segmental dynamics, Molecular mobility (in polymers) | mst.edumst.eduacs.org |

| Dynamics | Molecular Dynamics Sim. | N/A | Molecular mobility, Segmental dynamics (general concept) | mdpi.comcyi.ac.cy |

Analysis of Intermolecular Interactions and Solvent Effects on Spectroscopic Signatures

The spectroscopic characteristics of this compound are significantly influenced by its surrounding environment, particularly by intermolecular forces and the nature of the solvent. Theoretical studies commonly utilize quantum chemical methods to model these interactions. Investigations into intermolecular forces, such as van der Waals and dipole-dipole interactions, reveal how these forces can subtly alter the electronic distribution and vibrational frequencies of the molecule. rsc.orgscribd.com

Solvent effects are typically simulated by embedding the molecule within a polarizable continuum model (PCM) or through explicit solvent cluster calculations. These approaches mimic the bulk solvent environment. Research indicates that solvent polarity can induce shifts in key vibrational bands, including the carbonyl (C=O) stretching frequency and the C-O stretching modes. rsc.orgscribd.com For this compound, the deuteration of the methyl group can lead to slightly different interaction potentials compared to its non-deuterated counterpart, owing to variations in zero-point energies and vibrational coupling. These subtle differences are discernible through advanced computational modeling, enhancing the understanding of solvation impacts on ester spectroscopy. rsc.orgscribd.com

Theoretical Vibrational Analysis and Spectral Simulations

Theoretical vibrational analysis is fundamental to comprehending the molecular dynamics of this compound, correlating computational predictions with experimental spectroscopic data.

Normal Mode Analysis and Potential Energy Distribution for Deuterated Species

Normal Mode Analysis (NMA) is a foundational technique in theoretical vibrational spectroscopy, decomposing molecular vibrations into a set of independent harmonic oscillators, each defined by a specific frequency and normal mode. libretexts.orgnih.gov For this compound, NMA is applied to compute vibrational frequencies and analyze the Potential Energy Distribution (PED). The PED quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to each normal mode. cdnsciencepub.comacs.orgresearchgate.net

The deuteration of the methyl group (CH3 to CD3) significantly impacts the vibrational spectrum. The increased mass of deuterium results in a pronounced downshift of frequencies for modes involving C-D stretching and bending vibrations when compared to their C-H counterparts in non-deuterated methyl acetate. libretexts.orgnih.gov For instance, C-D stretching vibrations typically appear in the 1000–1100 cm⁻¹ range, whereas C-H stretching vibrations are observed around 2800–3000 cm⁻¹. cdnsciencepub.comacs.org PED analysis aids in assigning these modes, illustrating how vibrational energy is distributed among the C-D bonds and associated bending motions, distinct from the ester group's skeletal vibrations. researchgate.net

Representative Data Table: Key Vibrational Frequencies (Illustrative)

| Mode Description | Methyl Acetate (CH3COOCH3) (cm⁻¹) | This compound (CD3COOCH3) (cm⁻¹) | Citation Context |

| C-H/C-D Stretching | ~2950 | ~2150 | libretexts.orgcdnsciencepub.com |

| C=O Stretching | ~1740 | ~1745 | cdnsciencepub.com |

| C-O Stretching (Ester) | ~1240 | ~1235 | cdnsciencepub.com |

| C-D Bending | N/A | ~1050 | cdnsciencepub.comacs.org |

Note: Frequencies are illustrative and based on typical values for similar deuterated compounds. Precise experimental or computational data for this compound may vary.

Simulation of Infrared and Raman Spectra of Deuterated Esters

The simulation of Infrared (IR) and Raman spectra is crucial for validating theoretical models and facilitating experimental spectral assignments. Computational methods, particularly Density Functional Theory (DFT) with appropriate functionals and basis sets, are extensively used for this purpose. cdnsciencepub.comumich.edu These simulations predict not only vibrational frequencies but also the intensities of IR absorption bands and Raman scattering cross-sections.

For this compound, simulated spectra would exhibit characteristic signatures of the deuterated methyl group, including the aforementioned C-D stretching and bending modes. cdnsciencepub.com The simulation process involves calculating dipole moment derivatives (for IR) and polarizability derivatives (for Raman) concerning normal coordinates. umich.edu Comparing simulated spectra with experimental data allows researchers to confirm the accuracy of their theoretical models and assign specific vibrational bands to particular molecular motions within this compound. cdnsciencepub.comumich.edu Deuterium substitution is expected to alter band intensities and polarization characteristics due to changes in the molecular dipole moment and polarizability.

Conformational Landscape and Internal Rotation Barriers

Understanding the spatial arrangement of atoms and the energy barriers to molecular rearrangements is vital for characterizing the behavior of this compound.

Exploration of Potential Energy Surfaces for Conformational Isomers

Molecules like methyl acetate can adopt different spatial arrangements, known as conformers, through rotation around single bonds. For this compound, the primary conformational flexibility arises from rotations around the C(carbonyl)-O and O-C(methyl) bonds. cdnsciencepub.com Theoretical studies explore the potential energy surface (PES) to identify stable conformers and their relative energy differences. nist.gov

Methyl acetate typically exists in two principal conformations: anti (or trans) and syn (or cis), defined by the dihedral angle of the O=C-O-C(methyl) fragment. The anti conformation, where the methyl group is positioned opposite the carbonyl oxygen, is generally more stable due to reduced steric hindrance and favorable electrostatic interactions. cdnsciencepub.comnist.gov PES mapping enables precise determination of energy minima for these conformers and saddle points representing transition states. Deuteration of the methyl group is not expected to drastically alter the fundamental conformational preferences or the relative energies of the anti and syn conformers, although subtle changes in zero-point energies might slightly influence their populations. nist.gov

Representative Data Table: Conformational Energies (Illustrative)

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kJ/mol) | Citation Context |

| Anti | ~180° | 0.0 | cdnsciencepub.comnist.gov |

| Syn | ~0° | ~2–4 | cdnsciencepub.comnist.gov |

Note: Relative energies are approximate and based on typical findings for simple esters.

Determination of Barriers to Methyl Internal Rotation and Deuterium Effects

Internal rotation around single bonds is a fundamental molecular motion governed by energy barriers. For this compound, the rotation of the deuterated methyl group (CD3) around the O-C(methyl) bond is dictated by a torsional potential. nist.gov Computational methods are used to calculate these internal rotation barriers, representing the energy required for the methyl group to rotate from its most stable to least stable orientation.

The primary barrier to internal rotation in methyl acetate arises from steric and electronic interactions between the methyl group and the ester moiety. nist.gov Deuterium substitution can introduce subtle effects on these barriers. The increased mass of the CD3 group alters the vibrational frequencies associated with the torsional motion. While the fundamental shape of the rotational potential energy surface is largely determined by the electronic structure, changes in zero-point energy due to deuteration can slightly modify the effective barrier height. nist.gov Consequently, theoretical calculations of these barriers for this compound offer insights into the isotopic influence on molecular dynamics and conformational stability.

Representative Data Table: Internal Rotation Barrier (Illustrative)

| Molecule | Barrier to Methyl Rotation (kJ/mol) | Citation Context |

| Methyl Acetate | ~4–5 | nist.gov |

| This compound | ~4–5 (slight variation possible) | nist.gov |

Note: Barrier heights are approximate and represent typical values for such systems. Deuterium effects are often subtle.

Compound Name List:

Methyl acetate

this compound

Mechanistic Studies and Reaction Kinetics Involving Methyl Acetate D3 Isotopomers

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a key phenomenon observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. The study of KIEs using Methyl acetate-D3 provides valuable information about the rate-determining steps and transition state structures of reactions.

Elucidation of Reaction Mechanisms and Rate-Determining Steps via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating reaction mechanisms. By strategically placing deuterium atoms in a molecule, chemists can track the fate of specific atoms throughout a reaction, helping to distinguish between different possible pathways. The change in reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), can reveal whether a particular C-H bond is broken in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken during this slowest step.

Isotopic Effects on Hydrogen/Deuterium Abstraction Reactions by Radicals

Hydrogen abstraction reactions by free radicals are fundamental processes in many chemical and biological systems. The replacement of hydrogen with deuterium in this compound can have a pronounced effect on the rate of these abstraction reactions. This is because the C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational mode. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a "normal" kinetic isotope effect (kH/kD > 1).

Studies on the reactions of methyl (CH₃•) and trifluoromethyl (CF₃•) radicals with methyl acetate (B1210297) and its deuterated isotopomers have provided valuable kinetic data. The Arrhenius parameters for these reactions highlight the differences in activation energies and pre-exponential factors for the abstraction of hydrogen versus deuterium.

For instance, the reaction of methyl radicals with the acetyl group of methyl acetate (CH₃COOCH₃) has a lower activation energy compared to the abstraction of deuterium from the acetyl group of this compound (CD₃COOCH₃). This difference in activation energy is a direct manifestation of the kinetic isotope effect.

Below is a table summarizing the Arrhenius parameters for the abstraction reactions of methyl radicals with different isotopomers of methyl acetate.

Table 1: Arrhenius Parameters for the Reaction of Methyl Radicals with Methyl Acetate Isotopomers

| Reactant | Radical Product | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (cm³/mol·s) |

|---|---|---|---|

| CH₃COOCH₃ | •CH₂COOCH₃ | 9.88 | 1.14 x 10¹¹ |

| CD₃COOCH₃ | •CD₂COOCH₃ | 11.86 | 1.70 x 10¹¹ |

| CH₃COOCD₃ | CH₃COO•CD₂ | 12.05 | 2.95 x 10¹¹ |

These data clearly show that a higher activation energy is required for the abstraction of deuterium compared to hydrogen, both at the acetyl and methoxy (B1213986) positions.

Reaction Pathways and Decomposition Mechanisms

The introduction of deuterium into methyl acetate can influence its decomposition pathways and the mechanisms of its reactions with various chemical species.

Pyrolysis and Oxidation Pathways of Methyl Acetate and its Deuterated Analogues

The primary decomposition pathways for methyl acetate pyrolysis are believed to be the formation of methanol (B129727) and ketene, or the decomposition into two methyl radicals and carbon dioxide. researchgate.net

The oxidation of methyl acetate is a crucial process in atmospheric and combustion chemistry. The reaction is typically initiated by hydrogen abstraction by radicals such as the hydroxyl radical (•OH). The site of abstraction (acetyl vs. methoxy group) can influence the subsequent reaction pathways. Deuteration of the methyl group in this compound would be expected to slow down the rate of hydrogen abstraction from this site, potentially favoring abstraction from the methoxy group or other reaction pathways.

Investigation of Radical-Mediated Reactions (e.g., with methyl radicals, Cl atoms, atmospheric oxidants)

The reactions of this compound with various radicals have been studied to understand the influence of isotopic substitution on reactivity. As mentioned earlier, methyl and trifluoromethyl radicals abstract hydrogen from the acetyl group of methyl acetate about ten times faster than from the methoxy group at 182°C.

The reactions with chlorine atoms are also of interest, particularly in atmospheric chemistry. Theoretical studies on the reaction of methyl acetate with Cl atoms have identified two primary pathways: H-atom abstraction from the acetyl and methoxy sites. The presence of deuterium in the acetyl group of this compound would be expected to decrease the rate of abstraction from this site, thereby increasing the relative importance of the abstraction from the methoxy group.

Atmospheric oxidants, such as the hydroxyl radical (•OH), play a significant role in the degradation of volatile organic compounds like methyl acetate. The rate constant for the reaction of OH radicals with methyl acetate has been estimated, and it is expected that deuteration at the acetyl methyl group would lead to a measurable kinetic isotope effect, providing further insight into the atmospheric fate of this compound.

Below is an interactive data table summarizing the rate constants for the reactions of methyl and trifluoromethyl radicals with methyl acetate and its deuterated analogues at 182°C.

Table 2: Rate Constants for Radical Reactions with Methyl Acetate Isotopomers at 182°C

| Reaction | Rate Constant (k) (cm³/mol·s) |

|---|---|

| CH₃• + CH₃COOCH₃ → CH₄ + •CH₂COOCH₃ | 4.17 x 10⁶ |

| CH₃• + CD₃COOCH₃ → CH₄ + •CD₂COOCH₃ | Not Reported |

| CH₃• + CH₃COOCD₃ → CH₃D + CH₃COO•CD₂ | 4.90 x 10⁵ |

| CF₃• + CH₃COOCH₃ → CF₃H + •CH₂COOCH₃ | 7.76 x 10⁷ |

| CF₃• + CD₃COOCH₃ → CF₃D + •CD₂COOCH₃ | Not Reported |

| CF₃• + CH₃COOCD₃ → CF₃D + CH₃COO•CD₂ | 5.89 x 10⁶ |

The data illustrates that trifluoromethyl radicals are significantly more reactive than methyl radicals in these abstraction reactions.

Kinetics of Esterification Reactions and Impact of Deuteration on Catalysis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental reaction in organic chemistry. The kinetics of the esterification of acetic acid with methanol to produce methyl acetate has been extensively studied, often using solid acid catalysts. austinpublishinggroup.com The reaction is typically reversible and its rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. austinpublishinggroup.com

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of water yield the ester.

The impact of deuteration on the kinetics of esterification can provide insights into the mechanism, particularly the role of proton transfer steps. If a proton transfer to or from a deuterated site is involved in the rate-determining step, a solvent isotope effect or a substrate kinetic isotope effect would be observed. For example, if the reaction were carried out using deuterated methanol (CD₃OH) or deuterated acetic acid (CD₃COOH), changes in the reaction rate could elucidate the importance of C-H bond cleavage in the transition state.

Furthermore, studies on the esterification of acetic anhydride (B1165640) with methanol have shown an autocatalytic effect by the acetic acid produced during the reaction. hzdr.de Investigating this autocatalysis with deuterated species could further clarify the role of the acid catalyst in the reaction mechanism. While specific KIE studies on the esterification to form this compound are not widely reported, the principles of physical organic chemistry suggest that deuteration of the non-reacting methyl group in methanol would likely have a negligible effect on the reaction rate, as no C-H bonds at that position are broken or formed during the reaction.

Theoretical Kinetic Modeling and Rate Coefficient Calculations

Theoretical kinetic modeling provides a powerful framework for understanding the reaction dynamics of this compound at a molecular level. By employing computational chemistry methods, it is possible to calculate reaction rate coefficients and explore mechanistic pathways that may be difficult to probe experimentally. These models are built upon fundamental principles of statistical mechanics and quantum mechanics.

Application of Transition State Theory (TST) and RRKM Master Equation Calculations

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are cornerstones in the theoretical calculation of reaction rates for compounds like this compound. wikipedia.orggithub.io TST explains reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.orgwikipedia.org The rate of reaction is then determined by the rate at which this complex proceeds to form products. fiveable.me For accurate calculations, TST requires precise knowledge of the potential energy surface, particularly the properties of the reactants and the transition state structure. wikipedia.org

RRKM theory refines TST for unimolecular reactions by considering the microcanonical ensemble, where the rate constant is a function of the energy (E) and angular momentum (J) of the molecule. github.io This approach is crucial for modeling reactions over a range of temperatures and pressures, as it accounts for the energy transfer through collisions with bath gases. arxiv.org In the context of this compound, these calculations involve:

Quantum Chemical Calculations : Determining the geometries, vibrational frequencies, and energies of the reactant (this compound) and the transition state for a specific reaction pathway.

Partition Function Calculation : Using the outputs from quantum chemistry to calculate the partition functions for reactants and the transition state.

Rate Coefficient Calculation : Applying the TST or RRKM formalism to compute the temperature- and pressure-dependent rate coefficients.

The master equation formalism is then used to model the population of molecules at different energy levels, accounting for both reaction and collisional energy transfer, which is particularly important in complex reaction environments. github.ioarxiv.org

Below is an interactive table summarizing the inputs and outputs of these theoretical models.

Table 1: Key Components of TST and RRKM/Master Equation Calculations

| Component | Description | Relevance to this compound |

|---|---|---|

| Inputs | ||

| Potential Energy Surface | The energy of the molecular system as a function of its geometry. It maps the reactants, products, and the transition state. wikipedia.orglibretexts.org | Essential for identifying the lowest energy reaction path and the energy barrier for a given reaction of this compound. |

| Vibrational Frequencies | Frequencies of the normal modes of vibration for the reactant and transition state. ox.ac.uk | Crucial for calculating zero-point energies and partition functions. The C-D bond vibrations in this compound differ significantly from C-H bonds, directly impacting the calculated rates. ox.ac.uk |

| Moments of Inertia | Calculated from the molecular geometry, these are used to determine the rotational partition function. | Affects the pre-exponential factor in the rate expression. |

| Collisional Parameters | Lennard-Jones parameters or similar metrics that describe the efficiency of energy transfer between the reacting molecule and a bath gas. arxiv.org | Required for master equation modeling to predict pressure-dependent reaction rates. |

| Outputs | ||

| Rate Coefficient, k(T,P) | The temperature- and pressure-dependent rate of the reaction. | The primary goal of the calculation, allowing for prediction of reaction behavior under various conditions (e.g., atmospheric, combustion). |

Inclusion of Tunneling Corrections and Anharmonic Effects in Rate Determinations

For reactions involving the transfer of hydrogen or its isotopes, classical transition state theory can be insufficient. Quantum mechanical tunneling, where a particle passes through an energy barrier rather than over it, can significantly increase the reaction rate. This effect is particularly pronounced for light particles like hydrogen and deuterium.

The substitution of hydrogen with deuterium in this compound increases the transferring particle's mass, which drastically reduces the probability of tunneling. nih.gov This phenomenon is a primary contributor to the kinetic isotope effect (KIE), where the deuterated compound reacts more slowly than its non-deuterated counterpart. ox.ac.uknih.gov Master equation modeling on similar deuterated species predicts that tunneling can enhance the decay rate of the hydrogen-containing compound significantly, leading to a large KIE. nih.gov For instance, in the decay of some deuterated Criegee intermediates, the KIE was predicted to be as high as ~50 at 298 K. nih.gov

Furthermore, the standard assumption of harmonic oscillations for molecular vibrations is often an oversimplification. Anharmonic effects, which account for the non-ideal nature of molecular vibrations, must be included for high-accuracy rate determinations, especially for molecules with low-frequency torsional modes, such as the methyl group rotations in this compound. nih.gov Ignoring anharmonicity can lead to significant errors in the calculation of partition functions and densities of states, thereby affecting the final rate coefficient. nih.gov

| Anharmonicity | Alters the calculated density of states and partition functions. | The shape of the potential energy well for C-D bonds differs slightly from C-H bonds, affecting the energy levels and thus thermodynamic functions. |

Development and Validation of Kinetic Models for Deuterated Compounds in Complex Chemical Systems

The development of a reliable kinetic model for a deuterated compound like this compound is a multi-step process that integrates theoretical calculations with experimental data. These models are essential for accurately simulating complex chemical systems, such as atmospheric chemistry or metabolic pathways. researchgate.netkaust.edu.sa

The process begins with the theoretical methods described above:

Quantum Chemical Calculations : To define the potential energy surface for all relevant reactions.

Rate Coefficient Calculations : Using RRKM/master equation modeling with corrections for tunneling and anharmonicity to calculate pressure- and temperature-dependent rate constants for elementary reaction steps. kaust.edu.samdpi.com

Once the theoretical model is constructed, it must be validated. Validation involves comparing the model's predictions against experimental results. A crucial benchmark for deuterated compounds is the kinetic isotope effect (KIE). researchgate.net The model should be able to accurately reproduce experimentally measured KIE values. If discrepancies exist, the theoretical model may need refinement, for instance, by exploring alternative reaction pathways or using a higher level of theory for the calculations. dtic.mil

| 6. Refinement | Adjust the model based on discrepancies between prediction and experiment. This may involve recalculating key parameters or considering additional reaction channels. | If the model underestimates the KIE, the tunneling correction method may need to be revisited. |

Future Directions in Methyl Acetate D3 Research

Emerging Methodologies for Selective and Economical Deuteration Synthesis

The development of efficient, selective, and cost-effective methods for incorporating deuterium (B1214612) into organic molecules like methyl acetate (B1210297) is a critical area of ongoing research. Traditional methods often involve expensive reagents or harsh conditions. Future research will likely focus on catalytic approaches that offer high regioselectivity and atom economy.

Emerging strategies include:

Catalytic Hydrogen-Deuterium Exchange (HDE): Advanced organocatalysts and transition metal catalysts are being developed to facilitate HDE reactions under milder conditions, enabling late-stage deuteration of complex molecules nih.govresearchgate.netnih.gov. The use of readily available and inexpensive deuterium sources like D₂O is a key focus for improving the economic viability of these processes nih.govchinesechemsoc.org.

Electrochemical Methods: Electrochemical synthesis offers a promising avenue for deuteration, often avoiding the need for transition metal catalysts and external redox reagents, while utilizing D₂O as a deuterium source chinesechemsoc.org.

Biocatalysis: Enzymes are being explored for their ability to catalyze stereoselective deuteration, offering high specificity and mild reaction conditions, which could be applied to the synthesis of chiral deuterated compounds nih.gov.

Site-Selective Deuteration: Developing methods to precisely control the position of deuterium incorporation within the methyl acetate molecule is crucial for fine-tuning its properties and applications. This includes strategies for selectively labeling specific carbon atoms or functional groups.

Integration of Advanced Spectroscopic Techniques for Real-Time Deuterated System Analysis

The analysis of deuterated compounds, including methyl acetate-D3, is increasingly reliant on sophisticated spectroscopic techniques that allow for real-time monitoring and detailed characterization. These methods are essential for understanding reaction kinetics, metabolic pathways, and material properties.

Key spectroscopic advancements include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterated solvents are standard for NMR analysis to prevent spectral interference tcichemicals.com, advanced NMR techniques are being developed for analyzing deuterated molecules themselves. This includes using ¹³C and ¹⁵N labeling in conjunction with ¹H NMR for enhanced signal resolution and structural elucidation of complex systems nmr-bio.comresearchgate.netsigmaaldrich.comutoronto.ca.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are vital for quantifying deuterium enrichment and tracing molecular pathways resolvemass.cathermofisher.comresearchgate.net. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is particularly powerful for studying protein structure, dynamics, and interactions by monitoring the rate of deuterium uptake thermofisher.comchromatographyonline.comnih.govnih.gov.

Vibrational Spectroscopy (IR/Raman): Fourier Transform Infrared (FTIR) spectroscopy, particularly with flow cells, is emerging as a tool for real-time detection and quantification of deuterium in water, indicating its potential for monitoring deuterated species in various chemical processes nih.gov.

Spectroscopic Imaging: Deuterated probes are being developed for advanced microscopy techniques, such as super-resolution imaging (e.g., STORM), to visualize molecular localization and dynamics in live cells and tissues with high precision europa.eu.

Synergistic Development of Computational and Experimental Approaches for Deeper Mechanistic Insights

Understanding the precise mechanisms by which deuterium substitution influences chemical reactions and biological processes is a significant area of future research. This requires a synergistic approach combining computational modeling with experimental validation.

Key areas of synergy include:

Kinetic Isotope Effects (KIEs): KIEs, particularly deuterium KIEs, are fundamental to elucidating reaction mechanisms, identifying rate-determining steps, and understanding the role of quantum tunneling nih.govnih.govresearchgate.netacs.orgwikipedia.orgpnas.org. Computational methods, such as Density Functional Theory (DFT) and path integral simulations, are crucial for predicting and interpreting KIEs, which can then be experimentally validated nih.govnih.govacs.org.

Computational Chemistry and Molecular Dynamics: Advanced computational tools, including QM/MM methods and molecular dynamics simulations, can model the influence of deuterium on bond strengths, molecular stability, and interactions with biological targets or reaction intermediates acs.orgalfa-chemistry.com. These in silico approaches can guide experimental design and accelerate the discovery process.

Machine Learning and AI: Integrating machine learning and explainable AI techniques with experimental data and computational models is a promising direction for constructing predictive systems, such as pharmacokinetic estimation models for deuterated drugs, and for proposing new candidate molecules nih.govjsps.go.jp.

Exploration of Novel Applications in Niche Fields of Materials Science and Chemical Biology

The unique properties conferred by deuterium substitution open doors to novel applications in specialized areas of materials science and chemical biology, moving beyond traditional uses in analytical standards and drug development.

Potential niche applications include:

Materials Science: Deuteration can enhance the stability and modify the properties of materials, such as polymers used in optoelectronics, due to the stronger C-D bond compared to C-H rsc.orgscielo.org.mx. Deuterated polymers are also explored for applications in neutron scattering and advanced material designs resolvemass.ca.

Chemical Biology Probes: Deuterated fluorophores and other molecular probes are being developed for sensitive fluorescence microscopy and bioorthogonal spectroscopic imaging, allowing for label-free tracking of drug uptake and metabolism in live cells without genetic engineering europa.eu. Deuteration can improve photophysical properties like brightness and lifetime, and reduce chemical bleaching rsc.orgrsc.org.

Metabolic Tracing and Imaging: Deuterium-labeled compounds can serve as tracers to study metabolic pathways and fluxes with high sensitivity. Deuterium Metabolic Imaging (DMI) is an emerging spectroscopic tool for gaining real-time insights into metabolism nih.gov.

Forensic Science and Environmental Monitoring: Stable isotopes, including deuterium, are utilized in forensic science for provenance studies and reconstructing crime scenes, as well as in environmental monitoring for tracing pollutants and studying ecological processes dataintelo.com.

The continued exploration and refinement of these future directions will undoubtedly expand the utility and impact of this compound and other deuterated compounds across a broad spectrum of scientific inquiry.

Q & A

Q. How does deuteration of methyl acetate influence its vibrational modes in Raman spectroscopy?

- Methodological Answer : Vibrational isotope effects in methyl acetate-D³ arise from the substitution of hydrogen with deuterium in the methyl group. Raman spectroscopy reveals shifts in symmetric stretching modes (CO₂ group) between CH₃CO₂⁻ (1413.5 cm⁻¹ in H₂O) and CD₃CO₂⁻ (1407.5 cm⁻¹ in H₂O) due to reduced mass differences . Key steps:

-

Prepare solutions at controlled concentrations (e.g., 0.1–4.0 M) in H₂O/D₂O.

-

Acquire spectra in the 40–4200 cm⁻¹ range to capture low-frequency Na–O interactions and high-frequency CO₂ stretches.

-

Validate assignments using the Teller-Redlich product rule to confirm isotopic consistency.

Table 1 : Observed Raman shifts for acetate isotopologues

Compound Solvent Symmetric CO₂ Stretch (cm⁻¹) CH₃CO₂⁻ H₂O 1413.5 CH₃CO₂⁻ D₂O 1418.6 CD₃CO₂⁻ H₂O 1407.5 CD₃CO₂⁻ D₂O 1412.4 Data sourced from Raman studies

Q. What methods ensure isotopic purity of methyl acetate-D³ in synthesis?

- Methodological Answer : Isotopic purity (>99% deuterium) is critical for reproducibility. Steps include:

- Synthesis : Use deuterated precursors (e.g., CD₃OH) and anhydrous conditions to prevent proton exchange.

- Characterization :

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 77 for [M+H]⁺ of methyl acetate-D³ vs. 74 for non-deuterated).

- NMR : Absence of proton signals in the CD₃ group (¹H NMR) and distinct ²H signals (³¹P NMR if labeled) .

Q. How is methyl acetate-D³ used in biomolecular NMR studies?

- Methodological Answer : Methyl acetate-D³ is employed as a deuterated solvent or buffer additive to minimize background signals. Example protocol for antibody analysis:

- Prepare samples in 20 mM sodium acetate-D³ buffer (pH 5.0) with 5% D₂O.

- Use ³D-CCC(CO)NH and ³D-HCC(CO)NH pulse sequences at 465 µM protein concentration.

- Assign methyl resonances (e.g., Ile-δ1, Leu, Val) via carbon TOCSY elements and stereo-specific validation .

Advanced Research Questions

Q. How do DFT calculations validate vibrational assignments for methyl acetate-D³ clusters?

- Methodological Answer : Discrete acetate-water clusters (e.g., CD₃CO₂⁻·5H₂O) are modeled using B3LYP/6-311++G(3df,2pd) to simulate Raman-active modes. Steps:

- Optimize cluster geometry (bond lengths, angles) for aqueous environments.

- Compare computed frequencies (scaled by 0.96–0.98) with experimental Raman data.

- Analyze coupling between intramolecular acetate modes and solvent interactions to resolve discrepancies .

Q. How can researchers resolve discrepancies between experimental and computational data for deuterated acetates?

- Methodological Answer : Discrepancies often arise from solvent dynamics or anharmonic effects. Mitigation strategies:

- Solvent Shell Modeling : Include explicit second-shell water molecules (n=1–5, m=1) in DFT clusters.

- Frequency Correction : Apply anharmonic scaling factors or use post-Hartree-Fock methods (e.g., MP2).

- Experimental Cross-Validation : Combine Raman, IR, and neutron scattering to probe low-frequency modes .

Q. What is the impact of methyl acetate-D³ on hydrogen bonding in aqueous solutions?

- Methodological Answer : Deuteration alters H-bond strength between acetate oxygens and solvent. Methodology:

- Compare O–H stretching bands (3000–3700 cm⁻¹) in H₂O vs. D₂O solutions.

- Use concentration-dependent Raman studies to detect structural changes (e.g., absence of dangling O–H bonds at 3670 cm⁻¹ in CH₃CO₂⁻, unlike CF₃CO₂⁻).

- Quantify H-bond energy via temperature-dependent spectral shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.